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Compound of Interest

Compound Name: AMG 837 calcium hydrate

Cat. No.: B10752487

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of AMG
837 calcium hydrate, a potent and selective partial agonist of the G-protein coupled receptor
40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This document collates key
data on its mechanism of action, binding characteristics, and efficacy, supported by detailed
experimental protocols and visual representations of its signaling pathways and experimental
workflows.

Core Pharmacological Attributes

AMG 837 is a novel, orally bioavailable small molecule that has demonstrated significant
potential in preclinical studies for the treatment of type 2 diabetes.[1][2][3][4] It enhances
glucose-stimulated insulin secretion (GSIS) by activating GPR40, a receptor predominantly
expressed on pancreatic [3-cells.[5][6] The activity of AMG 837 is glucose-dependent,
suggesting a lower risk of hypoglycemia compared to other insulin secretagogues like
sulfonylureas.[6]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of
AMG 837.

Table 1: In Vitro Activity of AMG 837
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Table 2: In Vivo Efficacy of AMG 837 in Rodent Models
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Animal Model Dosing Regimen Effect Reference(s)
Lowered glucose

Normal Sprague- Single oral gavage excursions and (10]

Dawley Rats (0.03, 0.1, 0.3 mg/kg) increased GSIS
during IPGTT.
Lowered glucose

Obese Zucker Fatty Single oral gavage excursions and [10]

Rats

(0.03, 0.1, 0.3 mg/kg)

increased GSIS
during IPGTT.

Obese Zucker Fatty
Rats

Daily oral gavage for
21 days (0.03, 0.1, 0.3

mg/kg)

Sustained
improvement in
glucose tolerance.
: [5][6]
Decrease in glucose
AUC of 17%, 34%,

and 39% respectively.

Mechanism of Action and Signaling Pathway

AMG 837 acts as a partial agonist at the GPR40 receptor.[1][5] GPR40 is coupled to the Gaq
class of G-proteins.[5][6] Upon agonist binding, Gaq activates phospholipase C (PLC), which in
turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3)
and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the
endoplasmic reticulum, leading to an increase in cytosolic Ca2+ concentration. This elevation
in intracellular calcium is a key signal for the potentiation of glucose-stimulated insulin secretion
from pancreatic B-cells.[11]
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Intracellular

Click to download full resolution via product page
GPRA40 signaling pathway activated by AMG 837.

Detailed Experimental Protocols

In Vitro Assays
1. GTPyS Binding Assay[5][6]

e Objective: To determine the ability of AMG 837 to activate GPR40 by measuring the binding
of [35S]-GTPyS to Gaq proteins.

e Cell Line: A9 cell line stably overexpressing human GPR40 (A9_GPRA40).
o Methodology:
o Prepare cell membranes from A9_GPRA40 cells.

o Incubate the cell membranes with varying concentrations of AMG 837 in the presence of
[35S]-GTPyS.

o The agonist-stimulated [35S]-GTPyS binding is measured using an antibody capture
method.

o The amount of bound radioactivity is quantified to determine the EC50 value.

2. Inositol Phosphate (IP) Accumulation Assay[5][6]
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Objective: To measure the functional consequence of GPR40 activation by quantifying the
accumulation of the second messenger inositol phosphate.

Cell Line: A9_GPRA40 cells.
Methodology:
o Culture A9_GPRA40 cells and label with [3H]-myo-inositol.

o Expose the cells to different concentrations of AMG 837 in the presence of LiCl (to inhibit
inositol monophosphatase).

o Lyse the cells and separate the inositol phosphates using chromatography.
o Quantify the amount of [3H]-inositol phosphates to determine the EC50 value.
. Calcium (Ca2+) Flux Assay[1][10]

Objective: To measure the increase in intracellular calcium concentration following GPR40
activation.

Cell Line: CHO cells transiently or stably expressing GPR40 and aequorin (a Ca2+-sensitive
bioluminescent reporter).

Methodology:

o Co-transfect CHO cells with a GPR40 expression plasmid and an aequorin expression
plasmid.

o Incubate the cells with coelenterazine, the substrate for aequorin.
o Add varying concentrations of AMG 837 to the cells.

o Measure the resulting luminescence using a luminometer, which is proportional to the
intracellular Ca2+ concentration.

o Calculate the EC50 value from the dose-response curve.
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Workflow for key in vitro pharmacological assays.

In Vivo Studies

1. Intraperitoneal Glucose Tolerance Test (IPGTT)[10]
¢ Objective: To evaluate the effect of AMG 837 on glucose disposal in vivo.
+ Animal Models: Normal Sprague-Dawley rats and obese Zucker fatty rats.
¢ Methodology:

o Fast the animals overnight.

o Administer AMG 837 or vehicle via oral gavage.

o After a specified time (e.g., 30 minutes), administer an intraperitoneal bolus of glucose.
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o Collect blood samples at various time points post-glucose challenge.

o Measure blood glucose and insulin levels.

o Calculate the area under the curve (AUC) for glucose to assess glucose tolerance.

Overnight Fasting Oral Gavage:

of Rodents AMG 837 or Vehicle Serial Blood Sampling

Click to download full resolution via product page

Experimental workflow for the in vivo IPGTT.

Selectivity and Plasma Protein Binding

AMG 837 demonstrates high selectivity for GPR40 over other free fatty acid receptors such as
GPR41, GPR43, and GPR120, with EC50 values greater than 10,000 nM for these off-target
receptors.[12] However, weak inhibition of the a2-adrenergic receptor (IC50: 3 uM) has been
noted.[12] AMG 837 is extensively bound to plasma proteins, with 98.7% binding observed in
human plasma.[5][6] This high degree of plasma protein binding, particularly to albumin, can
reduce its free concentration and thus its apparent potency in the presence of serum.[5][6]

Conclusion

AMG 837 calcium hydrate is a potent and selective GPR40 partial agonist with a clear
mechanism of action involving the Gag-PLC-Ca2+ signaling pathway. Preclinical in vitro and in
vivo studies have consistently demonstrated its ability to enhance glucose-stimulated insulin
secretion and improve glucose tolerance in rodent models of type 2 diabetes. The detailed
pharmacological data and experimental protocols presented in this guide provide a
comprehensive resource for researchers and drug development professionals working on novel
therapeutics for metabolic diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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